[4-Fluoro-2-(propoxymethyl)phenyl]methanamine
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Overview
Description
[4-Fluoro-2-(propoxymethyl)phenyl]methanamine: is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorine atom, a propoxymethyl group, and a methanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Alkylation: The benzene derivative undergoes alkylation with propoxymethyl chloride in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-Fluoro-2-(propoxymethyl)phenyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound is explored for its applications in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism by which [4-Fluoro-2-(propoxymethyl)phenyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- [4-Fluoro-2-(methoxymethyl)phenyl]methanamine
- [4-Fluoro-2-(ethoxymethyl)phenyl]methanamine
- [4-Fluoro-2-(butoxymethyl)phenyl]methanamine
Comparison:
- Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring. While [4-Fluoro-2-(propoxymethyl)phenyl]methanamine has a propoxymethyl group, the similar compounds have methoxymethyl, ethoxymethyl, or butoxymethyl groups.
- Chemical Properties: These structural variations lead to differences in chemical reactivity, solubility, and other physicochemical properties.
- Applications: The unique properties of this compound make it suitable for specific applications that may differ from those of its analogs.
Properties
IUPAC Name |
[4-fluoro-2-(propoxymethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h3-4,6H,2,5,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOAWAKIDJVJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=CC(=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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